![molecular formula C16H21F3N2O2S B6446498 N-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide CAS No. 2640954-14-7](/img/structure/B6446498.png)
N-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide, commonly referred to as N-3-CF3-PMS, is an organosulfur compound used in a variety of scientific research applications. It is a cyclopropyl-sulfonamide derivative with a trifluoromethyl phenyl group, and it is known for its high stability and low reactivity. N-3-CF3-PMS is a versatile compound that has been used in a variety of laboratory experiments, and it has been studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
- Targeted Kinase Inhibition : N-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide (referred to as “Compound X”) has shown promise as a kinase inhibitor. Researchers have explored its potential in blocking specific kinases involved in cancer cell proliferation, angiogenesis, and metastasis .
- c-KIT Inhibition : Compound X has been studied as a potent type II inhibitor capable of inhibiting the T670I “gatekeeper” mutant of c-KIT kinase. This mutant is associated with drug resistance in certain cancers .
Antiviral Research
- Broad-Spectrum Antiviral Agents : Isatin derivatives containing the trifluoromethylphenylpiperidine moiety have been synthesized and evaluated for their antiviral activity. These compounds may serve as potential agents against a range of viral infections .
Neuroscience and Behavioral Research
- Serotonin Reuptake Modulation : Fluoxetine (Prozac), a widely used antidepressant, contains a trifluoromethyl group. It acts as a selective serotonin reuptake inhibitor (SSRI) and is prescribed for conditions such as panic disorder, bulimia nervosa, and obsessive–compulsive disorder .
Chemical Biology and Enzyme Inhibition
- Enzyme-Substrate Interaction Studies : Researchers have explored the interaction of Compound X with specific enzymes. Understanding its binding affinity and mechanism of action can provide insights into enzyme inhibition strategies .
Organic Synthesis and Chemical Transformations
- Building Block for Medicinal Chemistry : The trifluoromethylphenylpiperidine scaffold in Compound X can serve as a versatile building block for designing novel drug candidates. Medicinal chemists can modify this core structure to enhance potency, selectivity, and pharmacokinetics .
Materials Science and Functional Groups
- Fluorinated Functional Groups : The trifluoromethyl group in Compound X contributes to its unique properties. Fluorinated compounds are valuable in materials science, catalysis, and organic synthesis due to their electron-withdrawing effects and lipophilicity .
Wirkmechanismus
Target of Action
The primary target of N-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide is the Vascular Endothelial Growth Factor Receptor (VEGFR) . VEGFR plays a crucial role in angiogenesis, the process of new blood vessel formation, which is essential for the growth and metastasis of tumors.
Mode of Action
This compound interacts with its target, the VEGFR, by inhibiting its activity . It is suggested that this compound is a promising scaffold for the development of novel protein kinase inhibitors which are able to target the inactive conformation of VEGFR . This inhibition disrupts the signaling pathways mediated by VEGFR, leading to a decrease in angiogenesis.
Biochemical Pathways
The inhibition of VEGFR affects the downstream signaling pathways involved in cell proliferation and survival. Specifically, it can disrupt the PI3K/Akt and the MAPK pathways, which are critical for cell growth, survival, and angiogenesis .
Pharmacokinetics
The compound’s molecular weight, as indicated by the related compound piperazine, 1- [3- (trifluoromethyl)phenyl]-, is 2302295 , which is within the acceptable range for good bioavailability according to Lipinski’s rule of five.
Result of Action
The primary result of the action of N-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide is the inhibition of angiogenesis due to the disruption of VEGFR signaling . This can lead to a decrease in tumor growth and metastasis, making it a potential candidate for cancer treatment.
Eigenschaften
IUPAC Name |
N-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-3-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O2S/c17-16(18,19)13-4-1-3-12(9-13)10-21-8-2-5-14(11-21)20-24(22,23)15-6-7-15/h1,3-4,9,14-15,20H,2,5-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWFHOIZIPUYJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)C(F)(F)F)NS(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.